Dicyanobutene

Description

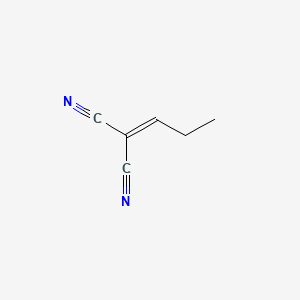

Structure

3D Structure

Properties

CAS No. |

55462-98-1 |

|---|---|

Molecular Formula |

C6H6N2 |

Molecular Weight |

106.13 g/mol |

IUPAC Name |

2-propylidenepropanedinitrile |

InChI |

InChI=1S/C6H6N2/c1-2-3-6(4-7)5-8/h3H,2H2,1H3 |

InChI Key |

JKBPBRLDGFKIIA-UHFFFAOYSA-N |

SMILES |

CCC=C(C#N)C#N |

Canonical SMILES |

CCC=C(C#N)C#N |

Other CAS No. |

55462-98-1 |

Origin of Product |

United States |

Synthetic Methodologies for Dicyanobutenes

Industrial-Scale Synthetic Approaches

Catalytic Hydrocyanation Routes

The industrial synthesis of dicyanobutenes, and subsequently adiponitrile (B1665535), is dominated by the nickel-catalyzed hydrocyanation of butadiene. marketpublishers.comrsc.org This process involves the addition of hydrogen cyanide (HCN) to butadiene (CH2=CH-CH=CH2). The reaction typically proceeds in multiple stages. The initial monohydrocyanation of butadiene yields a mixture of unsaturated nitriles, including 3-pentenenitrile (B94367) (3PN) and 2-methyl-3-butenenitrile (B95465) (2M3BM). mdpi.com

Synthesis from Halogenated Precursors

An older, yet historically significant, method for producing dicyanobutene involves the use of halogenated precursors. wikipedia.org This route typically starts with the chlorination of butadiene, which results in a mixture of dichlorobutene (B78561) isomers, primarily 1,4-dichloro-2-butene and 3,4-dichloro-1-butene (B1205564). google.comlookchem.come3s-conferences.org

These dichlorobutenes are then reacted with a cyanide source, such as sodium cyanide (NaCN) or hydrogen cyanide (HCN), to replace the chlorine atoms with cyano groups, yielding 1,4-dicyano-2-butene (B72079). google.comlookchem.comguidechem.comaiche.org The reaction is often carried out in the presence of a copper catalyst. guidechem.com This method, while effective, has been largely supplanted by the more direct and cost-effective butadiene hydrocyanation process. marketpublishers.com

Table 1: Comparison of Industrial this compound Synthesis Routes

| Feature | Catalytic Hydrocyanation of Butadiene | Synthesis from Halogenated Precursors |

|---|---|---|

| Primary Reactants | Butadiene, Hydrogen Cyanide | Dichlorobutenes, Sodium Cyanide/Hydrogen Cyanide |

| Catalyst | Nickel complexes with phosphite (B83602) ligands rsc.orgchemeurope.com | Copper compounds guidechem.com |

| Key Intermediates | Pentenenitriles mdpi.com | 1,4-dichloro-2-butene, 3,4-dichloro-1-butene google.comlookchem.com |

| Selectivity | High selectivity with modern catalysts mdpi.comjuniperpublishers.com | Can produce isomeric mixtures liside.com |

| Industrial Preference | Currently the dominant and more cost-effective method marketpublishers.com | Largely replaced by hydrocyanation marketpublishers.com |

Role as Key Intermediates in Adiponitrile Production

Dicyanobutenes are crucial intermediates in the production of adiponitrile (1,4-dicyanobutane), a primary precursor for the synthesis of nylon-6,6. marketpublishers.comoecd.org In the process starting from halogenated precursors, 1,4-dicyano-2-butene is formed and subsequently hydrogenated to adiponitrile. wikipedia.orglookchem.com

In the modern butadiene hydrocyanation route, dicyanobutenes can be formed through the metathesis of 3-pentenenitrile, an intermediate of the initial hydrocyanation step. These dicyanobutenes are then readily hydrogenated to adiponitrile. The direct two-step hydrocyanation of butadiene to adiponitrile is the most prominent industrial method today.

Laboratory-Scale Synthetic Transformations

Cycloaddition Reactions Leading to this compound Intermediates

In a laboratory setting, cycloaddition reactions offer a pathway to cyclic structures that can be precursors to or contain this compound-like functionalities. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. organic-chemistry.orgwikipedia.org While not a direct synthesis of linear this compound, this reaction class can be used to create complex molecules where a this compound moiety could be generated through subsequent reactions. For example, a diene could react with a dienophile containing cyano groups. organic-chemistry.org

Other cycloaddition reactions, such as [2+2] cycloadditions, can form four-membered rings and have been explored with various substrates, including allenes and alkenes, sometimes utilizing transition metal catalysis. researchgate.netnih.gov These methods provide routes to diverse molecular architectures that could potentially be transformed into this compound derivatives.

Advanced Catalytic Systems in this compound Synthesis

Research into advanced catalytic systems continues to refine the synthesis of dicyanobutenes and their derivatives. For the industrial hydrocyanation of butadiene, significant effort has been dedicated to developing and understanding nickel catalysts modified with various phosphorus-based ligands. rsc.org The electronic and steric properties of these ligands play a crucial role in the catalyst's activity, stability, and selectivity. rsc.org Bidentate phosphite ligands have shown particular promise in improving the efficiency of the hydrocyanation process. google.com

Beyond nickel, other transition metals like rhodium and iridium are known to catalyze various organic transformations, although their application specifically for this compound synthesis is less common than nickel. nih.govcatalysis.blogmacbeth-project.eu The development of advanced catalyst supports, such as doped graphene and carbon nanotubes, is also an active area of research aimed at enhancing catalyst performance and stability. frontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Adiponitrile (1,4-dicyanobutane) |

| Butadiene |

| Hydrogen Cyanide |

| 3-Pentenenitrile |

| 2-Methyl-3-butenenitrile |

| 1,4-dichloro-2-butene |

| 3,4-dichloro-1-butene |

| Sodium Cyanide |

Formation through Degradation Processes

Dicyanobutenes can be formed as products of the thermal degradation of certain nitrogen-containing polymers. The primary polymeric precursor for the formation of dicyanobutenes is polyacrylonitrile (B21495) (PAN). The thermal treatment of PAN leads to a complex series of chemical reactions, including cyclization, dehydrogenation, and fragmentation of the polymer chain, which results in a variety of volatile products, including this compound isomers.

Thermal Decomposition and Pyrolysis Pathways of Polymeric Precursors

The thermal degradation of polyacrylonitrile (PAN) is a complex process that yields a range of products, including various dicyanobutenes. researchgate.net This process is of significant interest due to the use of PAN as a precursor for carbon fiber production. vaisala.com The thermal treatment of PAN involves several key stages, ultimately leading to the formation of a stable, carbonaceous structure alongside the evolution of volatile compounds. stanford.eduscielo.br

The initial phase of PAN degradation, often referred to as stabilization, occurs at temperatures between 200 and 300°C. researchgate.net This stage is characterized by exothermic reactions involving the cyclization of the pendant nitrile groups. dergipark.org.trmdpi.com This process transforms the linear polymer chain into a ladder-like structure. mdpi.com

As the temperature increases, further degradation and fragmentation of the polymer backbone occur. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) studies have been instrumental in identifying the volatile products formed during this stage. Research has shown that at temperatures around 590°C, a variety of compounds are produced, including acrylonitrile, methacrylonitrile, 1,3-dicyanopropene, and notably, 1,3-dicyanobutene and 2,4-dicyanobutene. researchgate.netresearchgate.net The formation of these this compound isomers is a result of the complex fragmentation and rearrangement reactions of the degrading polymer chain. researchgate.net

The mechanism of PAN decomposition involves both homolytic cleavage and hydrogen abstraction/elimination reactions, which lead to the gaseous products, alongside the structural rearrangement that forms the cyclic residue. researchgate.net The presence of oxygen during the thermal degradation can influence the reaction pathways and the resulting products. chinayyhg.comchinayyhg.com Studies using model compounds have helped to elucidate the complex reactions that occur. For instance, the thermal degradation of isobutyronitrile, a model for a single pendant nitrile group, under oxygen produces a multitude of compounds, indicating the complexity of the reactions involved. chinayyhg.com

The following table summarizes findings from a study on the pyrolysis of polyacrylonitrile, highlighting the identification of this compound among the degradation products.

| Precursor Polymer | Pyrolysis Temperature (°C) | Key Volatile Products Identified | Analytical Method |

| Polyacrylonitrile (PAN) | 590 | Acrylonitrile, Methacrylonitrile, 1,3-Dicyanopropene, 1,3-Dicyanobutene , 2,4-Dicyanobutene , 1,3,5-Tricyanohexane | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

Chemical Reactivity and Mechanistic Investigations of Dicyanobutenes

Cycloaddition and Cycloreversion Reaction Mechanisms

The investigation of cycloaddition and cycloreversion reactions involving dicyanobutenes reveals complex, multi-step pathways. A prominent example is the formal [2+2] cycloaddition-cycloreversion reaction between electron-rich alkynes and electron-deficient dicyanoolefins. surrey.ac.uk This process, which ultimately yields 1,1-dicyanobuta-1,3-dienes, is proposed to proceed through a dicyanocyclobutene intermediate. nih.gov

The reaction is characterized by its bimolecular, second-order kinetics. nih.gov Experimental data has determined the activation parameters for the rate-determining cycloaddition step to be in the range of ΔH‡ = 13-18 kcal mol-1, ΔS‡ ≈ -30 cal K-1 mol-1, and ΔG‡ = 22-27 kcal mol-1. nih.gov These experimental values show good agreement with computational analyses. nih.gov

In certain instances, the dicyanocyclobutene intermediate can be isolated and characterized, for example, from the reaction between 4-(N,N-dimethylamino)phenylacetylene and 1,1-dicyanoethene. surrey.ac.uknih.gov This isolated intermediate undergoes a facile, first-order cycloreversion upon heating to produce the final 1,1-dicyanobuta-1,3-diene product. surrey.ac.uknih.gov This observation provides strong evidence for the proposed stepwise mechanism. surrey.ac.uk Further complexity is seen in some systems where the initially formed cycloadducts can undergo subsequent photoinduced rearrangement via a [2σ + 2σ] cycloreversion, which is then followed by an intramolecular [4π + 2π] cycloaddition. thieme-connect.com

The mechanism of the [2+2] cycloaddition-cycloreversion reaction is believed to involve zwitterionic intermediates. surrey.ac.uk Given that a direct, concerted [2+2] cycloaddition is thermally symmetry-forbidden and the reaction proceeds without a transition metal catalyst between highly polarized reactants, a stepwise pathway is strongly indicated. surrey.ac.uk The proposed mechanism involves an initial nucleophilic attack from the electron-rich alkyne onto the dicyanovinyl electrophile. nih.gov This rate-determining step generates a transient zwitterionic intermediate. surrey.ac.uknih.gov

Photochemical Transformations and Isomerization Dynamics

Dicyanobutene derivatives are subject to a range of photochemical transformations and isomerization processes, often influenced by their electronic structure and environment. These reactions are initiated by the absorption of light, which populates electronically excited states with reactivities distinct from the ground state. nih.gov

The isomerization of dicyanobutenes can be induced by chemical or photochemical means. For instance, 1,4-dicyano-2-butene (B72079) can be isomerized to 1,4-dicyano-1-butene by heating it with a catalytic amount of an amine. google.com This process yields a mixture of cis and trans isomers of 1,4-dicyano-1-butene. google.com

Photoinduced isomerization is a key process for molecules containing photosensitive units. While not directly detailing this compound, related systems illustrate the principles. For example, azobenzene (B91143) undergoes trans-to-cis isomerization upon UV irradiation, a change accompanied by a significant increase in dipole moment. nih.gov This principle of using light to alter molecular geometry and electronic properties is fundamental to the behavior of photosensitive compounds. nih.govnih.gov In the context of dicyanobutenes, such isomerizations can be a critical step in more complex photochemical reaction sequences. thieme-connect.com

Intramolecular charge-transfer (CT) interactions play a crucial role in the photochemistry of appropriately substituted dicyanobutenes. rsc.org In systems like 4-aryl-1,1-dicyanobutenes, the molecule possesses both an electron donor (aryl group) and an electron acceptor (dicyanovinyl group), leading to the formation of a ground-state CT complex. rsc.orgresearchgate.net

Photoexcitation of these CT substrates can lead to competing reaction pathways, namely cyclization and rearrangement. rsc.org The branching ratio between these pathways is highly sensitive to several factors:

Solvent Polarity: In non-polar solvents, rearrangement is the dominant pathway. Conversely, cyclization is favored in polar solvents. rsc.org

Temperature: Lower temperatures in polar solvents further enhance the preference for cyclization. rsc.org

Excitation Wavelength: Selective excitation at the CT absorption band can significantly increase the cyclization-to-rearrangement ratio. rsc.org

A linear relationship has been observed between the cyclization/rearrangement ratio and the CT transition energy. rsc.org This demonstrates that the nature of the intramolecular CT interaction directly governs the photochemical outcome. However, steric hindrance or highly electron-donating substituents can inhibit the cyclization pathway altogether. rsc.org

Photoinduced Isomerization Pathways (e.g., cis/trans, Tautomerism)

Hydrogenation and Reduction Pathways

The carbon-carbon double bond in this compound is generally more susceptible to reduction than the nitrile functions, allowing for selective hydrogenation. iitm.ac.in This selectivity is a key feature in the industrial synthesis of adiponitrile (B1665535), a precursor to nylon.

The hydrogenation of 1,4-dicyanobutene to adiponitrile can be achieved with high conversion and yield using a palladium-on-carbon catalyst. iitm.ac.in This reaction can be carried out in a slurry process under pressure (e.g., 400 psig) and at moderate temperatures (30-40°C), using various solvents like alcohols, water, or acetonitrile. iitm.ac.inosti.gov Other catalyst systems, such as those based on rhodium (e.g., RhCl(PPh3)3), have also been employed for this transformation. capes.gov.br

For the synthesis of diaminoalkanes, such as hexamethylenediamine, a more complete reduction is required. This can be accomplished by catalytic hydrogenation of 1,4-dicyanobutane (adiponitrile) in the presence of a cobalt catalyst, often in the presence of ammonia (B1221849) to suppress the formation of secondary and tertiary amines. google.com.na The reaction is typically performed at elevated temperatures (e.g., 120°C) and high pressures (e.g., 1,000-3,000 lbs/sq. in.). google.com.na The choice of catalyst, whether palladium, platinum, rhodium, or cobalt, is critical in directing the hydrogenation towards the desired product, be it the saturated dinitrile or the fully reduced diamine. iitm.ac.in

Table 1: Catalyst Systems for this compound Hydrogenation

| Catalyst System | Substrate | Product | Conditions | Reference |

|---|---|---|---|---|

| Palladium-on-carbon | This compound | Adiponitrile | 30-40°C, 400 psig, various solvents | iitm.ac.in |

| RhCl(PPh3)3 | 1,4-Dicyanobutene | Adiponitrile | Not specified | capes.gov.br |

Derivatization Reactions and Functional Group Interconversions

The functional groups present in dicyanobutenes, namely the alkene and nitrile moieties, allow for a variety of derivatization reactions and interconversions. While the core focus of much research is on the direct transformation of the this compound structure itself, the principles of functional group chemistry can be applied.

The nitrile group can be a target for derivatization, although this is less common than reactions at the double bond. More broadly, derivatization strategies are often employed to enhance the analytical detection of molecules. For instance, compounds with carboxylic acid groups, which could be produced from the hydrolysis of the nitrile groups in this compound, can be derivatized using reagents like p-toluidine (B81030) in the presence of activators to yield products with strong UV absorption for HPLC analysis. nih.gov Similarly, carbonyl groups can be derivatized to form oximes or hydrazones. nih.gov

For analytical purposes, such as gas chromatography (GC), polar functional groups like those that would result from the reduction of nitriles to amines require derivatization to increase volatility. sigmaaldrich.com Silylation reagents, for example, are commonly used to replace active hydrogens on amine groups. sigmaaldrich.com While not a synthetic transformation in the traditional sense, these derivatization reactions are crucial for the characterization and analysis of this compound-derived products. rsc.orgrsc.org

Spectroscopic Characterization and Structural Elucidation of Dicyanobutenes

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule. mdpi.com The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies characteristic of the bonds present. jascoinc.comyoutube.com

In the context of dicyanobutenes, IR spectroscopy is instrumental in confirming the presence of the nitrile (C≡N) and alkene (C=C) functional groups. The nitrile group exhibits a strong and sharp absorption band in the region of 2260–2210 cm⁻¹. orgchemboulder.comspectroscopyonline.com This distinct peak is often easy to identify due to its intensity and location in a relatively uncongested area of the spectrum. spectroscopyonline.com For saturated nitriles, this peak typically appears between 2260 and 2240 cm⁻¹, while conjugation, as in aromatic nitriles, can shift it to a lower frequency, between 2240 and 2220 cm⁻¹. spectroscopyonline.com

The C=C stretching vibration of the alkene group is generally found in the 1680–1640 cm⁻¹ region. orgchemboulder.com The position and intensity of this band can provide clues about the substitution pattern and stereochemistry of the double bond. For instance, in trans-1,4-dicyano-2-butene, a strong absorption band is observed at 972 cm⁻¹, which is characteristic of the C-H out-of-plane deformation for a trans -CH=CH- group. cdnsciencepub.com The IR spectrum of high-cis-1,4-polybutadiene shows a characteristic absorption at 740 cm⁻¹ attributed to the cis-1,4 structure. researchgate.net

Other significant regions in the IR spectrum of dicyanobutenes include the C-H stretching vibrations. The =C-H stretch for alkenes appears between 3100–3000 cm⁻¹, while the C-H stretch for alkanes is observed in the 3000–2850 cm⁻¹ range. orgchemboulder.com Bending vibrations, which occur at lower frequencies, can also be diagnostic. For example, the C-H out-of-plane bending for alkenes is found in the 1000–650 cm⁻¹ region. orgchemboulder.com

Table 1: Characteristic Infrared Absorption Bands for Dicyanobutene Moieties

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260–2210 |

| Alkene (C=C) | Stretch | 1680–1640 |

| Alkene (=C-H) | Stretch | 3100–3000 |

| Alkane (C-H) | Stretch | 3000–2850 |

| trans Alkene (-CH=CH-) | C-H Out-of-plane bend | ~972 |

| cis Alkene (-CH=CH-) | C-H Out-of-plane bend | ~740 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of molecular structures. It provides information on the connectivity of atoms and the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy gives detailed information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In dicyanobutenes, the chemical shifts of the vinylic protons (protons attached to the double bond) are particularly informative. These typically appear in the downfield region of the spectrum, generally between 5.0 and 7.0 ppm, due to the deshielding effect of the double bond. The coupling constants (J-values) between these vinylic protons can definitively establish the stereochemistry of the double bond. For a trans configuration, the coupling constant is typically larger (in the range of 12–18 Hz) compared to a cis configuration (6–12 Hz).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

For dicyanobutenes, the carbon atoms of the nitrile groups (C≡N) are highly deshielded and appear far downfield, typically in the range of 115–125 ppm. The sp²-hybridized carbon atoms of the alkene double bond are also found in the downfield region, usually between 100 and 150 ppm. The specific chemical shifts can help to distinguish between different isomers. The sp³-hybridized carbon atoms of the methylene (B1212753) groups (-CH₂-) will appear in the upfield region of the spectrum. For instance, in cis-1,4-diacetoxy-2-butene, a related compound, the carbons of the double bond and the methylene carbons can be assigned specific chemical shifts. chemicalbook.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. When a this compound molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is unique to the structure of the original molecule and can be used as a "molecular fingerprint." For dicyanobutenes, common fragmentation pathways may involve the loss of a cyanide radical (•CN) or the cleavage of the carbon-carbon bonds in the butene chain. The analysis of these fragmentation patterns can help to confirm the structure and distinguish between isomers. For example, the NIST Chemistry WebBook contains mass spectral data for related compounds like cis-1,4-diacetoxy-2-butene, which can be used for comparison. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. In dicyanobutenes, the relevant electronic transitions are typically π → π* transitions associated with the conjugated system of the double bond and the nitrile groups.

The wavelength of maximum absorption (λ_max) is a key parameter obtained from a UV-Vis spectrum. The extent of conjugation in the molecule significantly influences the λ_max value. Generally, more extensive conjugation leads to a longer λ_max (a bathochromic or red shift). This principle can be used to distinguish between conjugated and non-conjugated isomers of this compound. For example, 1,4-dicyano-1-butene, with its conjugated system, would be expected to have a longer λ_max than 1,4-dicyano-2-butene (B72079).

X-ray Crystallographic Analysis of this compound Derivatives

For example, a search for crystal structures of related dinitriles, such as adiponitrile (B1665535) (1,4-dicyanobutane), reveals detailed structural information. nih.gov The crystal structure of adiponitrile at 100K has been determined, providing precise bond lengths and angles for the saturated analogue of this compound. nih.gov Similarly, the crystal structure of trans-1,4-cyclohexanedicarbonitrile has been reported. nist.gov These studies on related molecules provide a solid foundation for understanding the geometric parameters that would be expected in this compound structures.

Computational Chemistry and Theoretical Studies of Dicyanobutenes

Electronic Structure and Reactivity Studies

The arrangement of electrons within a molecule dictates its stability, geometry, and how it interacts with other chemical species. Computational methods allow for the detailed examination of this electronic structure and provide predictive power regarding chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules. wikipedia.org It is founded on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system can be determined from its electron density. youtube.com This approach is often more computationally efficient than traditional wavefunction-based methods, making it a popular choice for studying complex molecules. wikipedia.org

In a representative study on the host-guest complexation of 1,4-dicyanobutane (DCB) with alkylated pillar chemrxiv.orgarene (P chemrxiv.orgA), DFT calculations were performed to analyze the electronic structure and binding properties. tandfonline.com The calculations were carried out using the Gaussian 09 program package, employing various functionals to accurately model the system's behavior.

Key DFT Calculation Parameters:

Functionals: The study utilized the M06-2X and ωB97XD functionals. The M06-2X functional is known for its effectiveness in describing non-covalent interactions, while the ωB97XD functional includes empirical dispersion corrections, which are crucial for accurately modeling weakly bound systems. tandfonline.com

Basis Set: The 6-31G(d,p) basis set was used for all atoms, providing a balance of accuracy and computational cost for geometry optimization and frequency calculations. tandfonline.com

These calculations provided optimized geometries for the host-guest complexes and enabled the determination of binding energies, which are fundamental to understanding the stability of the molecular assembly. tandfonline.com The results showed that the nature of the alkyl substituent on the pillar chemrxiv.orgarene host significantly influences the binding energy with the 1,4-dicyanobutane guest. tandfonline.com Such DFT studies provide a foundational understanding of the electronic properties that govern the interactions of dinitrile compounds. tandfonline.com

| Functional | Description | Typical Application |

|---|---|---|

| M06-2X | A high-nonlocality functional with a good performance for non-covalent interactions. | Analysis of host-guest chemistry, stacking interactions, and hydrogen bonds. tandfonline.com |

| ωB97XD | A long-range corrected functional that includes empirical dispersion corrections. | Systems where van der Waals forces are significant. tandfonline.com |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest-energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.compitt.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular properties:

Chemical Reactivity: A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. researchgate.net

Kinetic Stability: A large HOMO-LUMO gap implies greater kinetic stability and lower chemical reactivity because more energy is required to promote an electron from the HOMO to the LUMO. pitt.edu

FMO theory is particularly useful for understanding pericyclic reactions, such as the Diels-Alder reaction, where the interaction between the HOMO of the diene and the LUMO of the dienophile is key. numberanalytics.comwikipedia.org For a molecule like dicyanobutene, which contains both π-bonds and nitrile groups, FMO analysis would be invaluable for predicting its behavior in such reactions. The electron-withdrawing nature of the cyano groups would be expected to lower the energy of the LUMO, enhancing its electrophilicity.

While specific FMO energy values and diagrams for dicyanobutenes were not detailed in the searched literature, the principles of FMO theory provide a clear framework for predicting their reactivity.

Density Functional Theory (DFT) Calculations

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure and stability of molecular assemblies. jussieu.fr Computational methods like QTAIM and NCI analysis are designed to visualize and quantify these weak yet determinative interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. ias.ac.inresearchgate.net A key feature of QTAIM is the identification of bond critical points (BCPs)—locations where the gradient of the electron density is zero between two interacting nuclei. ias.ac.in The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond. ias.ac.in

In the study of the 1,4-dicyanobutane-pillar chemrxiv.orgarene complex, QTAIM analysis was used to characterize the non-covalent interactions stabilizing the structure. tandfonline.com The analysis focuses on several key parameters at the BCPs.

| Parameter | Symbol | Interpretation |

|---|---|---|

| Electron Density | ρ(r) | Indicates the strength of the interaction. Higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | Indicates the nature of the interaction. ∇²ρ(r) < 0 for shared (covalent) interactions; ∇²ρ(r) > 0 for closed-shell (non-covalent) interactions. |

| Total Energy Density | H(r) | The sign of H(r) helps differentiate interactions. H(r) < 0 indicates a partially covalent character. |

The QTAIM analysis revealed multiple C-H···π and C-H···N interactions between the dicyanobutane guest and the pillar chemrxiv.orgarene host, confirming that these weak forces are collectively responsible for the stability of the complex. tandfonline.com

The Reduced Density Gradient (RDG) is a function of the electron density and its gradient that is exceptionally useful for identifying non-covalent interactions. nih.govnih.gov The NCI analysis method plots the RDG against the electron density, which reveals characteristic spikes in low-density, low-gradient regions that correspond to non-covalent interactions. nih.gov These interactions can then be visualized as isosurfaces in 3D space, color-coded to differentiate their nature. researchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive steric clashes. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Energetic and Thermodynamic Aspects of this compound Reactions

Understanding the thermodynamics of a reaction—specifically the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—is essential for predicting its spontaneity and equilibrium position. studymind.co.ukresearchgate.net Computational chemistry allows for the calculation of these thermodynamic properties, providing insights into reaction mechanisms and product distributions under different conditions (kinetic vs. thermodynamic control). pitt.edu

The Gibbs free energy change is calculated using the fundamental equation: ΔG = ΔH – TΔS studymind.co.uk

A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous one. studymind.co.uk

For reactions involving dicyanobutenes, such as cycloadditions or polymerizations, computational methods can be used to:

Calculate the energies of reactants, products, and transition states.

Determine the activation energy, which governs the reaction rate (kinetics).

Compare the relative stabilities of different isomers or products (thermodynamics).

For instance, in a Diels-Alder reaction, calculations can reveal whether the endo or exo product is favored. The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state, while the exo product is typically more thermodynamically stable due to reduced steric hindrance. pitt.edu Although specific thermodynamic data for this compound reactions were not found in the searched literature, the established computational methodologies provide a clear path for such investigations. These studies would be crucial for designing synthetic routes and understanding the material properties of this compound-derived polymers.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Dicyanobutane (DCB) |

| Pillar chemrxiv.orgarene (P chemrxiv.orgA) |

Conformational Analysis and Molecular Geometry Investigations

Computational chemistry provides powerful tools for investigating the three-dimensional structures and relative stabilities of molecules. For dicyanobutenes, theoretical studies focus on identifying stable conformers, determining their geometric parameters (bond lengths, bond angles, and dihedral angles), and calculating the energy barriers for interconversion. These investigations are crucial for understanding the molecule's reactivity, spectroscopic properties, and potential applications.

The conformational landscape of dicyanobutenes is primarily dictated by rotation around the carbon-carbon single bonds. The presence of the double bond fixes the geometry of that portion of the molecule, but the flanking cyanomethyl groups or adjacent single bonds can rotate, leading to different spatial arrangements. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are employed to explore the potential energy surface (PES) of these molecules. oxfordreference.comwikipedia.orgnovapublishers.com By calculating the energy of the molecule for various geometries, researchers can identify the minimum energy structures, which correspond to stable conformers, and the transition states, which represent the energy maxima along the path of rotation. oxfordreference.com

A detailed computational study has been performed on (2Z,4Z)-Hexa-2,4-dienedinitrile (also known as cis,cis-mucononitrile (B1143401) or cis,cis-HDDN), an isomer of this compound. worldscientific.com This research utilized methods including B3LYP, MP2, and others with various basis sets to analyze the molecule's conformational stability. worldscientific.com A potential energy surface scan revealed two key conformers: a centrosymmetric planar conformer with C₂h symmetry and a non-planar gauche conformer with C₂ symmetry. worldscientific.com

The calculations confirmed that the planar C₂h conformer is the global minimum, meaning it is the most stable structure. The gauche conformer was identified as a local minimum, being slightly less stable. The energy barrier for conversion from the gauche to the more stable C₂h conformer was calculated to be 2.82 kcal/mol. worldscientific.com The energy difference between the two conformers was found to be in the range of 4.87 to 13.70 kcal/mol, strongly favoring the C₂h structure. worldscientific.com These theoretical findings were supported by experimental Raman and infrared spectral analysis. worldscientific.com

While detailed conformational analyses for other common isomers like cis- and trans-1,4-dicyano-2-butene are less prevalent in the literature, the principles remain the same. For these molecules, rotation around the C-C single bonds connecting the cyanomethyl groups to the double bond would be the primary source of conformational isomerism. Studies on analogous saturated molecules, such as 1,2-dicyanoethane, have shown that the molecule predominantly exists in a gauche form due to the balance of steric and polar effects, a finding that highlights the complex interactions governing conformational preferences in dinitriles. rsc.org

Interactive Data Table: Conformers of (2Z,4Z)-Hexa-2,4-dienedinitrile worldscientific.com

| Conformer | Point Group | Relative Energy (kcal/mol) | Status |

| Planar | C₂h | 0.00 | Global Minimum |

| Gauche | C₂ | 4.87 - 13.70 | Local Minimum |

| Transition State | Cᵢ | 2.82 (Barrier from gauche) | Saddle Point |

Geometric parameters are fundamental outputs of these computational studies. For the stable C₂h conformer of (2Z,4Z)-Hexa-2,4-dienedinitrile, calculations provide precise values for key bond lengths and angles, which are essential for building a complete picture of the molecular structure.

Interactive Data Table: Selected Calculated Geometries

| Parameter | Molecule | Method/Basis Set | Value |

| Bond Length (C=C) | (2Z,4Z)-Hexa-2,4-dienedinitrile | B3LYP/6-311+G(d,p) | 1.35 Å |

| Bond Length (C-C) | (2Z,4Z)-Hexa-2,4-dienedinitrile | B3LYP/6-311+G(d,p) | 1.45 Å |

| Bond Length (C≡N) | (2Z,4Z)-Hexa-2,4-dienedinitrile | B3LYP/6-311+G(d,p) | 1.16 Å |

| Bond Angle (C=C-C) | (2Z,4Z)-Hexa-2,4-dienedinitrile | B3LYP/6-311+G(d,p) | 124.5° |

| Bond Angle (C-C≡N) | (2Z,4Z)-Hexa-2,4-dienedinitrile | B3LYP/6-311+G(d,p) | 179.2° |

These theoretical investigations are indispensable, offering insights into molecular geometry and stability that are often difficult to obtain through experimental means alone. They provide a foundational understanding of the structural preferences of dicyanobutenes, which in turn influences their chemical behavior.

Applications of Dicyanobutenes in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Reagents

In the realm of organic synthesis, reagents are compounds or mixtures used to cause a chemical transformation. organic-chemistry.org Dicyanobutenes, particularly isomers like 1,4-dicyano-2-butene (B72079), serve as versatile reagents owing to their bifunctionality. guidechem.com They can participate in reactions at both the alkene and nitrile sites, allowing for the construction of intricate molecular architectures.

The cyano group is a critical functional group in organic chemistry, serving as a precursor to amines, carboxylic acids, and amides, and as a key component in many pharmaceuticals and agrochemicals. Dicyanobutenes offer a platform for introducing these moieties into other molecules. guidechem.com For instance, 1,4-dicyano-2-butene can act as a reagent to transfer a four-carbon dinitrile unit. guidechem.com The synthesis of adiponitrile (B1665535), an important industrial chemical, historically involved a process starting with the chlorination of butadiene to produce 1,4-dichloro-2-butene, which is then reacted with sodium cyanide to yield a dicyanobutene isomer (3-hexenedinitrile). wikipedia.org This reaction itself is a prime example of introducing cyano groups onto a carbon skeleton. Furthermore, the reactivity of the alkene in this compound allows for addition reactions, which can be followed by transformations of the cyano groups, effectively incorporating the dinitrile functionality into a more complex target structure. The direct addition of C-H bonds across the olefin can be achieved with transition metal catalysts, a process that leverages coordination by heteroatoms like the nitrogen in a nitrile group. nih.gov

A chemical building block is a molecule that can be used in modular, bottom-up assembly to create more complex molecular structures. wikipedia.orgsigmaaldrich.com Dicyanobutenes fit this description perfectly, as their molecules possess reactive functional groups that enable their assembly into larger constructs. wikipedia.org Their structure is a precursor for a variety of polyfunctional molecules—compounds bearing multiple functional groups. For example, the hydrogenation of the double bond in 1,4-dicyano-2-butene yields adiponitrile (1,4-dicyanobutane), a key precursor to hexamethylenediamine, which is a monomer for the production of nylon 6,6. wikipedia.orgnih.gov This conversion highlights this compound's role as a foundational block for industrially significant polymers. In medicinal chemistry, building blocks are chosen to construct novel drug candidates with desirable properties. wikipedia.org The rigid, functionalized backbone of this compound makes it an attractive starting point for synthesizing complex heterocyclic compounds and other structures of potential biological interest.

Introduction of Cyano Moieties in Organic Transformations

Precursors and Monomers in Polymer Science and Technology

Polymer science is a multidisciplinary field that deals with the synthesis, structure, properties, and applications of polymers. taylorfrancis.comflinders.edu.auuc.edu Polymers are large molecules (macromolecules) composed of repeating structural units known as monomers. msu.edu Dicyanobutenes can serve as both monomers and prepolymers—intermediate-sized molecules that can be further reacted to form a final polymer. guidechem.comwikipedia.org

1,4-dicyano-2-butene is used in polymer chemistry as a monomer for synthesizing various polymers. guidechem.com Its ability to undergo polymerization reactions leads to the formation of new polymer chains. A notable application is in the preparation of linear polyamides, where this compound-2 can be used as a starting material. google.com The presence of the double bond allows for addition polymerization, while the cyano groups can be chemically converted (e.g., via hydrogenation to amines) to create functional groups necessary for step-growth polymerization, such as polycondensation reactions to form polyamides. This dual reactivity makes this compound a versatile precursor in creating polymers with specific properties. guidechem.com The related saturated compound, adiponitrile, is a critical industrial monomer for nylon, underscoring the importance of the dicyanoalkane/alkene family in polymer technology. wikipedia.orgepo.org

Development of Charge-Transfer Chromophores

Chromophores are the parts of a molecule responsible for its color. In recent decades, significant research has focused on creating organic chromophores with specific electronic properties for use in advanced materials, such as those for nonlinear optics (NLO) or organic light-emitting diodes (OLEDs). beilstein-journals.org A key class of these materials is "push-pull" or charge-transfer (CT) chromophores. These molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. beilstein-journals.orgmdpi.com This arrangement facilitates an intramolecular charge transfer upon excitation with light.

Dicyano-substituted molecules are highly effective as electron-acceptor components in CT chromophores. researchgate.net The dicyanovinyl group, which can be synthesized from this compound intermediates, is a powerful electron acceptor. researchgate.net Research has shown that reacting electron-rich alkynes with cyano-olefins can proceed through a this compound intermediate, which then rearranges to form a 1,1-dicyanobuta-1,3-diene. researchgate.netsurrey.ac.uk These resulting molecules are potent push-pull chromophores that exhibit strong charge-transfer absorption bands. researchgate.net The electronic properties of these chromophores can be fine-tuned by changing the donor group or modifying the structure of the dicyano-acceptor moiety, making them highly adaptable for various applications in optoelectronics. researchgate.net The non-planar structure of some of these chromophores can also be an advantage, as it can lead to the formation of high-quality amorphous films, which are beneficial for creating optical devices.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Dicyanobutene, and how do reaction parameters (e.g., solvent, catalyst) affect yield and purity?

- Methodological Answer : Begin with literature review to identify common methods (e.g., cyanoalkylation, catalytic cyclization). Systematically vary parameters like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Lewis acids), and temperature. Use HPLC or GC-MS to quantify purity and yield .

- Example Experimental Design Table :

| Parameter | Tested Range | Analytical Method | Key Outcome Metric |

|---|---|---|---|

| Solvent | DMF, THF, Acetonitrile | GC-MS | Yield (%) |

| Catalyst (ZnCl₂) | 0.5–5 mol% | NMR | Purity (Area%) |

| Temperature | 60–120°C | HPLC | Reaction Time (h) |

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and electronic properties?

- Methodological Answer : Prioritize NMR (¹H/¹³C) for backbone analysis, IR for cyano-group detection (~2200 cm⁻¹), and UV-Vis for conjugation studies. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers handle this compound to mitigate degradation during storage?

- Methodological Answer : Conduct stability assays under varied conditions (light, humidity, temperature). Use TGA/DSC to determine thermal thresholds. Store in inert atmospheres (N₂/Ar) at -20°C, with periodic FTIR checks for degradation byproducts .

Advanced Research Questions

Q. How can contradictory data on this compound’s reaction kinetics with nucleophiles be resolved?

- Methodological Answer : Replicate studies under controlled conditions (e.g., anhydrous solvents, standardized reagent purity). Apply statistical tools (ANOVA, regression) to identify outlier variables. Compare with computational models (DFT) to validate mechanistic hypotheses .

- Data Contradiction Analysis Workflow :

Systematically isolate variables (e.g., solvent, temperature).

Use Arrhenius plots to compare activation energies.

Cross-reference with literature using meta-analysis frameworks .

Q. What experimental designs are effective for studying this compound’s photostability under UV exposure?

- Methodological Answer : Employ a factorial design varying UV intensity (mW/cm²), exposure duration, and atmospheric conditions (O₂ vs. N₂). Monitor degradation via LC-MS and quantify photoproducts. Use kinetic modeling (e.g., pseudo-first-order) to derive rate constants .

Q. How can computational methods predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Apply DFT calculations (e.g., Gaussian, ORCA) to model transition states and electron density maps. Validate with experimental kinetic data. Use molecular dynamics (MD) simulations to assess solvent effects .

- Computational-Experimental Validation Table :

| Parameter | DFT Prediction | Experimental Result | Deviation (%) |

|---|---|---|---|

| Activation Energy | 45 kJ/mol | 48 kJ/mol | 6.25 |

| Bond Length (C≡N) | 1.15 Å | 1.16 Å | 0.87 |

Methodological Considerations

- Research Question Formulation : Ensure alignment with gaps in literature (e.g., unexplored reaction pathways) and feasibility of data collection .

- Data Integrity : Use triplicate experiments and control groups to minimize bias. Employ tools like R or Python for robust statistical analysis .

- Ethical Compliance : Address safety protocols for handling cyanide-containing compounds, including fume hood use and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.